1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride
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Overview
Description
1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride typically involves the chloromethylation of thiazole followed by the introduction of the N,N-dimethylmethanamine group. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced derivatives.
Scientific Research Applications
1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride: Similar structure but with a guanidine group instead of N,N-dimethylmethanamine.
4-(Chloromethyl)thiazole hydrochloride: Lacks the N,N-dimethylmethanamine group, making it less versatile in certain applications.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit unique properties and applications.
Uniqueness
1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is unique due to its combination of the chloromethyl group and the N,N-dimethylmethanamine group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.
Properties
IUPAC Name |
1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZXQCIDAQYNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519508 |
Source
|
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140176-74-5, 82586-71-8 |
Source
|
Record name | 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140176-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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